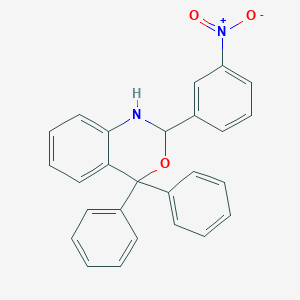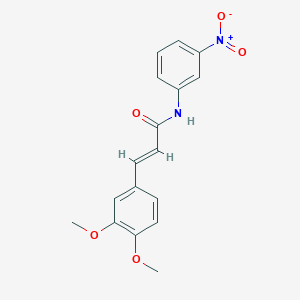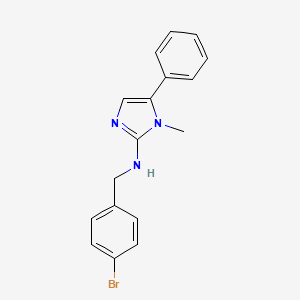
(2E)-3-(furan-2-yl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(furan-2-yl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)prop-2-enamide is an organic compound that features a furan ring and a benzothiadiazole moiety connected by a propenamide linker. Compounds with such structures are often of interest in various fields of chemistry and materials science due to their unique electronic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(furan-2-yl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)prop-2-enamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound is cyclized in the presence of an acid catalyst.
Synthesis of Benzothiadiazole: Benzothiadiazole can be synthesized by the condensation of o-phenylenediamine with sulfur and an oxidizing agent.
Coupling Reaction: The furan and benzothiadiazole moieties are then coupled through a propenamide linker using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions to form furanones or other oxidized derivatives.
Reduction: The propenamide linker can be reduced to form the corresponding amine.
Substitution: The benzothiadiazole moiety can undergo electrophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Furanones or other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated benzothiadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Organic Electronics: Compounds with furan and benzothiadiazole moieties are often used in organic semiconductors and light-emitting diodes (LEDs) due to their electronic properties.
Catalysis: These compounds can act as ligands in metal-catalyzed reactions.
Biology
Drug Development: The unique structure of such compounds makes them potential candidates for drug development, particularly in targeting specific enzymes or receptors.
Medicine
Therapeutics: Potential use in developing new therapeutic agents due to their bioactive properties.
Industry
Materials Science: Used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of (2E)-3-(furan-2-yl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)prop-2-enamide would depend on its specific application. In organic electronics, its electronic properties are due to the conjugated system formed by the furan and benzothiadiazole moieties. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2E)-3-(furan-2-yl)-N-(benzothiazol-2-yl)prop-2-enamide: Similar structure but with a benzothiazole moiety instead of benzothiadiazole.
(2E)-3-(furan-2-yl)-N-(benzoxazol-2-yl)prop-2-enamide: Similar structure but with a benzoxazole moiety.
Uniqueness
The presence of the benzothiadiazole moiety in (2E)-3-(furan-2-yl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)prop-2-enamide imparts unique electronic properties that can be advantageous in specific applications such as organic electronics and catalysis.
Eigenschaften
Molekularformel |
C14H11N3O2S |
|---|---|
Molekulargewicht |
285.32 g/mol |
IUPAC-Name |
(E)-3-(furan-2-yl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)prop-2-enamide |
InChI |
InChI=1S/C14H11N3O2S/c1-9-4-6-11-14(17-20-16-11)13(9)15-12(18)7-5-10-3-2-8-19-10/h2-8H,1H3,(H,15,18)/b7-5+ |
InChI-Schlüssel |
BLVSMPQZBPLHPV-FNORWQNLSA-N |
Isomerische SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)/C=C/C3=CC=CO3 |
Kanonische SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)C=CC3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Chlorobenzyl)sulfanyl]-4-(trifluoromethyl)-5,6-dihydrofuro[2,3-h]quinoline-3-carbonitrile](/img/structure/B11562096.png)
![(5E)-5-benzylidene-3-{[(3-chloro-4-methylphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B11562099.png)
![methyl 4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]benzoate](/img/structure/B11562105.png)

![2-[5-(4-nitrophenyl)furan-2-yl]-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine](/img/structure/B11562124.png)
![N'-[(1E)-(3-bromophenyl)methylene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B11562126.png)
![2-methoxy-4-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl furan-2-carboxylate](/img/structure/B11562127.png)
![2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N-(2-ethoxyphenyl)-2-oxoacetamide](/img/structure/B11562134.png)


![5-acetyl-2-amino-4-[3-(benzyloxy)phenyl]-6-methyl-4H-pyran-3-carbonitrile](/img/structure/B11562156.png)

![5-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B11562164.png)

